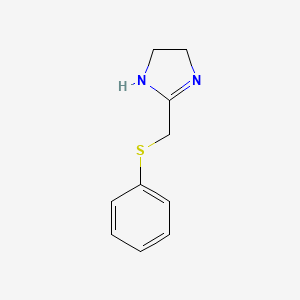

2-Phenylthiomethyl-2-imidazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-(phenylsulfanylmethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) |

InChI Key |

GIQAYVPAOSOICV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylthiomethyl 2 Imidazoline and Derivatives

Direct Synthesis Strategies for 2-Imidazolines

The formation of the 2-imidazoline ring is a fundamental step and can be achieved through several synthetic pathways. These methods often involve the cyclization of a C-N-C-C-N backbone, with variations in starting materials, catalysts, and reaction conditions.

Condensation Reactions with Aldehydes and Ethylenediamines

A prevalent and direct method for synthesizing 2-imidazolines involves the condensation of an aldehyde with ethylenediamine (B42938). organic-chemistry.org This reaction is typically followed by an in-situ oxidation of the resulting aminal intermediate to form the imidazoline (B1206853) ring. Various oxidizing agents have been employed to facilitate this transformation, each with its own advantages and limitations.

Commonly used oxidants include:

Iodine in the presence of potassium carbonate: This system provides a straightforward and effective method for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. nih.gov

Hydrogen peroxide with sodium iodide: This combination offers a milder and more environmentally friendly approach to the oxidative cyclization. nih.gov

tert-Butyl hypochlorite (B82951): This reagent has also been successfully used to achieve the desired transformation. nih.gov

The general reaction scheme for this condensation-oxidation process is as follows:

R-CHO + H2N-CH2-CH2-NH2 → [Intermediate Aminal] --(Oxidation)--> 2-R-Imidazoline

This method is versatile and has been applied to a wide range of aldehydes, including aromatic and aliphatic variants.

Oxidative Cyclization Routes

Oxidative cyclization represents a key strategy for the formation of the 2-imidazoline ring. In these reactions, a precursor containing the necessary carbon and nitrogen atoms undergoes an intramolecular cyclization coupled with an oxidation step to generate the desired heterocyclic system. One notable example involves the reaction of aldehydes with ethylenediamine where an oxidizing agent is used to drive the final ring formation. For instance, the use of tert-butyl hypochlorite has been shown to be an efficient method for preparing 2-imidazolines from aldehydes and ethylenediamines. nih.gov Similarly, a combination of hydrogen peroxide and sodium iodide provides a mild and environmentally friendly process for this transformation. nih.gov

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and it has been successfully applied to the formation of 2-imidazolines. One prominent palladium-catalyzed approach is the cyclization of 2,3-allenyl amines with aryl iodides. This domino process allows for the formation of both a new carbon-carbon and a carbon-nitrogen bond in a single operation, leading to polysubstituted 2-imidazoline derivatives. nih.gov

Another innovative palladium-catalyzed method involves a three-component reaction between an aryl halide, an isocyanide, and a diamine. This approach provides a convergent and efficient route to 2-aryl-2-imidazolines with high yields. nih.gov

Photoredox Catalysis in Imidazoline Synthesis

Visible-light photoredox catalysis has gained significant traction as a mild and sustainable method for organic transformations. In the context of imidazoline synthesis, a one-pot, three-component cascade reaction has been developed. This process combines photoredox-catalyzed radical addition and a formal [3+2] annulation to yield imidazoline derivatives in very good yields. nih.gov This method is advantageous due to its mild reaction conditions, operational simplicity, and the use of readily available starting materials. nih.gov

Introduction of the Phenylthiomethyl Side Chain

Once the 2-imidazoline core is synthesized, or by using a suitably functionalized precursor, the phenylthiomethyl side chain can be introduced. This typically involves the formation of a thioether linkage at the 2-position of the imidazoline ring.

Strategies for Thioether Incorporation

A primary strategy for introducing the phenylthiomethyl group is through the nucleophilic substitution of a suitable leaving group on a 2-substituted imidazoline with a thiophenol derivative. A common precursor for this reaction is 2-chloromethyl-2-imidazoline hydrochloride.

A specific example of this strategy is the synthesis of 2-(3-chloro-2-methylphenyl-thiomethyl)-2-imidazoline hydrochloride. In this procedure, 3-chloro-2-methyl-thiophenol is reacted with 2-chloromethyl-2-imidazoline hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction proceeds at room temperature, and the desired product is isolated after purification.

The general reaction is as follows:

Ar-SH + Cl-CH2-(2-imidazoline)·HCl + Base → Ar-S-CH2-(2-imidazoline) + Base·HCl + H2O

This method provides a direct and efficient way to form the desired C-S bond and install the phenylthiomethyl side chain. The versatility of this reaction allows for the synthesis of a variety of derivatives by simply changing the substituted thiophenol used in the reaction.

Precursor Chemistry and Intermediate Generation

The construction of the 2-phenylthiomethyl-2-imidazoline ring system is primarily achieved through the cyclization of appropriate precursors. The most common and established method for synthesizing 2-substituted-2-imidazolines involves the condensation of a 1,2-diamine with either a nitrile or an ester. wikipedia.org This pathway is essentially a cyclic version of the Pinner reaction when a nitrile is used.

For the specific synthesis of this compound, the key precursors are:

Ethylenediamine: This vicinal diamine serves as the backbone of the imidazoline ring.

A derivative of phenylthioacetic acid: This component provides the 2-substituted phenylthiomethyl group. The most common precursors are phenylthioacetonitrile or an ester of phenylthioacetic acid (e.g., methyl phenylthioacetate).

The reaction typically involves heating the nitrile or ester with ethylenediamine, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration steps. wikipedia.org The initial reaction between the nitrile and an alcohol (if used as a solvent or in the presence of an acid catalyst) can form a Pinner salt intermediate, an imidate, which then reacts with ethylenediamine. Alternatively, direct amination of the nitrile or ester with ethylenediamine leads to an amidine intermediate, which subsequently undergoes intramolecular cyclization to form the imidazoline ring.

Table 1: Key Precursors and Intermediates for this compound Synthesis

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

| Precursor | Ethylenediamine | Forms the N-C-C-N backbone of the imidazoline ring. |

| Precursor | Phenylthioacetonitrile | Provides the C2 carbon and the phenylthiomethyl substituent. |

| Precursor | Methyl phenylthioacetate | Alternative to the nitrile for providing the C2 substituent. |

| Intermediate | Phenylthioacetamidine | Formed from the reaction of the precursor with ammonia (B1221849) or an amine, prior to cyclization. |

| Intermediate | Imidate (Pinner Salt) | Formed from the reaction of the nitrile with an alcohol under acidic conditions. |

Derivatization and Structural Modification of the this compound Core

The this compound molecule offers several sites for structural modification, allowing for the fine-tuning of its properties. These sites include the phenyl ring, the imidazoline ring, and the methylene (B1212753) linker, enabling the creation of a wide array of derivatives and conjugates.

Strategies for Altering the Phenyl Ring Substitutions

The phenyl ring of the phenylthiomethyl group is amenable to various electrophilic aromatic substitution reactions, which can introduce a wide range of functional groups. The nature of the existing thiomethyl group will influence the position and feasibility of these substitutions. Common strategies include:

Halogenation: Introduction of fluorine, chlorine, bromine, or iodine can be achieved using appropriate halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide).

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which provides a handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, although they may be complicated by the presence of the sulfur atom.

The specific conditions for these reactions would need to be optimized to account for the reactivity of the 2-imidazoline core.

Modifications of the Imidazoline Ring System

The imidazoline ring itself is a versatile platform for chemical modification. Key transformations include:

N-Alkylation/N-Arylation: The secondary amine within the imidazoline ring can be substituted with various alkyl or aryl groups. chemicalbook.com This modification can significantly alter the steric and electronic properties of the molecule.

Dehydrogenation to Imidazoles: The imidazoline ring can be oxidized to the corresponding aromatic imidazole (B134444). wikipedia.orgchemicalbook.com This transformation can be achieved using various oxidizing agents or catalytic dehydrogenation, for instance, with palladium, platinum, or nickel catalysts. chemicalbook.comgoogle.com

Ring-Opening Reactions: Under certain conditions, such as treatment with an excess of a different diamine, the imidazoline ring can undergo an equilibrium-driven diamine exchange. researchgate.net Hydrolysis can also lead to ring-opened diamide (B1670390) products. researchgate.net

Conversion to Imidazolones or Iminoimidazoles: Imidazolium (B1220033) salts, formed by quaternization of the imidazoline, can be converted to 2-imidazolones or 2-iminoimidazoles through oxidation or reaction with specific reagents. nih.govnih.gov

Table 2: Examples of Imidazoline Ring Modifications

| Reaction | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Substituted 2-imidazoline |

| Dehydrogenation | Pd/C, heat | 2-Substituted imidazole |

| Ring Opening (Hydrolysis) | Water, acid/base | N,N'-disubstituted ethylenediamine derivative |

| Conversion to Imidazolone | Oxidation of corresponding imidazolium salt | 2-Imidazolone derivative |

Linker Chemistry for Conjugates and Hybrid Molecules

The ability to attach this compound to other molecules, such as peptides, antibodies, or other pharmacophores, is crucial for its potential application in areas like targeted therapy. This is achieved through the use of chemical linkers. symeres.com The derivatization strategies mentioned previously can be used to introduce functional groups suitable for conjugation.

Linkers can be broadly classified as cleavable or non-cleavable: symeres.com

Cleavable Linkers: These are designed to be stable in circulation but are cleaved at the target site by specific triggers, such as changes in pH, redox potential, or the presence of specific enzymes (e.g., cathepsins). nih.govnih.gov Examples include hydrazone, disulfide, and peptide linkers.

Non-Cleavable Linkers: These remain intact, and the entire conjugate exerts its effect. symeres.com The drug is released upon degradation of the carrier molecule (e.g., an antibody in an antibody-drug conjugate). A common example is the thioether linkage formed from a maleimide (B117702) group. nih.gov

A functional group, such as an amino group introduced onto the phenyl ring, could be reacted with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Alternatively, the imidazoline nitrogen could potentially be used as a point of attachment. The choice of linker and conjugation strategy depends on the desired properties and release mechanism of the final conjugate. nih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

The most probable synthetic pathway for this compound from phenylthioacetonitrile and ethylenediamine follows the Pinner reaction mechanism. wikipedia.org This multi-step process can be outlined as follows:

Protonation of the Nitrile: In the presence of an acid catalyst, the nitrogen atom of the nitrile group of phenylthioacetonitrile is protonated, which activates the carbon atom toward nucleophilic attack.

Nucleophilic Attack by Ethylenediamine: One of the amino groups of ethylenediamine acts as a nucleophile and attacks the activated nitrile carbon. This step forms a protonated amidine intermediate.

Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then attacks the amidine carbon in an intramolecular fashion. This leads to the formation of a five-membered tetrahedral intermediate.

Dehydration: The tetrahedral intermediate eliminates a molecule of water (or ammonia, depending on the specific reaction conditions and intermediates), a process that is often facilitated by heating. This step results in the formation of the double bond within the imidazoline ring.

Deprotonation: The final step is the deprotonation of the resulting imidazoline salt to yield the neutral this compound.

The reaction is driven to completion by the formation of the stable five-membered heterocyclic ring.

Advanced Structural Characterization and Spectroscopic Analysis

Theoretical and Computational Investigations of 2 Phenylthiomethyl 2 Imidazoline

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's optimized geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This process involves iterative calculations that minimize the forces on each atom. Once the optimized geometry is obtained, various electronic properties, such as total energy, dipole moment, and the distribution of electron density, can be calculated to provide insights into the molecule's stability and reactivity.

For 2-Phenylthiomethyl-2-imidazoline, a DFT study would typically be initiated with a chosen functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) to first achieve a stable, low-energy conformation. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored in shades of blue) denote electron-deficient areas that are prone to electrophilic attack or interactions with anions.

An MEP analysis of this compound would reveal the distribution of charge across the molecule, highlighting the electronegative nitrogen atoms of the imidazoline (B1206853) ring and the sulfur atom as potential sites for electrophilic interaction, while the phenyl ring and C-H bonds would likely exhibit less negative or slightly positive potentials.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

For this compound, FMO analysis would identify the spatial distribution of these key orbitals. The HOMO would likely be localized on the electron-rich parts of the molecule, such as the sulfur atom or the imidazoline ring, while the LUMO might be distributed over the phenyl ring or the C=N bond of the imidazoline ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

An NBO analysis of this compound would quantify the strength of its chemical bonds and identify key stabilizing intramolecular interactions. For instance, it could reveal hyperconjugative interactions between the lone pairs of the nitrogen and sulfur atoms and the anti-bonding orbitals of adjacent sigma bonds, providing a deeper understanding of its electronic configuration.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.

Conformational Analysis and Flexibility Studies

MD simulations can be used to explore the conformational landscape of a molecule, identifying its most stable conformations and the energy barriers between them. By simulating the molecule's movement over a period of time, researchers can understand its flexibility and how it might change its shape in different environments. This is particularly important for molecules with rotatable bonds, such as the link between the phenyl and thiomethyl groups and the imidazoline ring in this compound.

Ligand-Target Interaction Dynamics

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of such studies on related imidazoline compounds offer a clear indication of the expected interaction dynamics. MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing a dynamic view of how a ligand like this compound might bind to a biological target, such as a receptor or enzyme.

These simulations can reveal the key amino acid residues involved in the binding, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. For imidazoline derivatives, which are known to interact with various receptors including adrenergic and imidazoline receptors, MD simulations would typically be employed to:

Predict Binding Poses: Determine the most energetically favorable orientation of this compound within the binding pocket of a target protein.

Estimate Binding Free Energy: Calculate the strength of the interaction, which is a crucial parameter in drug design.

Analyze Interaction Stability: Monitor the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over the course of the simulation.

For instance, in studies of other imidazoline-containing compounds, MD simulations have been used to elucidate their mechanism of action at a molecular level. These studies often involve the use of sophisticated force fields to describe the interatomic forces and are run for nanoseconds or even microseconds to capture biologically relevant motions. The insights gained from such simulations are invaluable for the rational design of new and more potent analogs.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Ligand-Target Interactions

| Parameter | Description | Typical Values/Methods |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent (usually water) in the simulation. | Explicit (e.g., TIP3P) or Implicit (e.g., GB/SA) |

| Simulation Time | The total time the molecular motion is simulated. | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | The statistical mechanical ensemble used to represent the system's state. | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Binding Free Energy Calculation | Methods to estimate the free energy of binding. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) |

Mechanistic Computational Modeling for Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling its synthesis or its participation in further chemical transformations. A key synthetic route to 2-substituted imidazolines involves the cyclization of an N-substituted ethylenediamine (B42938) with a suitable precursor.

DFT calculations can be used to map the entire reaction energy profile, identifying transition states, intermediates, and the activation energies for each step. This allows chemists to understand the feasibility of a proposed reaction pathway and to optimize reaction conditions. For example, in the synthesis of related 2-thio-substituted imidazolines, computational studies could investigate the mechanism of sulfur introduction and the subsequent cyclization.

Key aspects that can be investigated through mechanistic computational modeling include:

Transition State Geometries: The high-energy structures that connect reactants and products.

Activation Energies: The energy barriers that must be overcome for a reaction to proceed.

While specific DFT studies on the reaction pathways of this compound are not widely reported, research on the synthesis of other imidazolines demonstrates the power of this approach. These studies often employ a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) to achieve a balance between computational cost and accuracy.

Table 2: Common DFT Functionals and Basis Sets for Reaction Mechanism Studies

| Method Component | Examples | Application |

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Calculation of electronic structure and energy. |

| Basis Set | Pople (e.g., 6-31G*), Dunning (e.g., cc-pVTZ), Ahlrichs (e.g., def2-TZVP) | Mathematical description of the atomic orbitals. |

| Solvent Model | Polarizable Continuum Model (PCM), SMD | To account for the effect of the solvent on the reaction. |

Computational Analysis of Stereochemical Outcomes

When a molecule is chiral, or when a reaction can produce multiple stereoisomers, computational chemistry can be a powerful tool to predict and explain the stereochemical outcome. In the case of reactions involving this compound or its precursors, if a chiral center is present or formed, computational methods can be used to determine which stereoisomer is likely to be the major product.

This is often achieved by calculating the energies of the transition states leading to the different stereoisomers. According to transition state theory, the product that is formed via the lower energy transition state will be the major product. These calculations can be particularly complex, requiring a high level of theory to accurately capture the subtle energy differences.

For instance, in the context of asymmetric synthesis, where a chiral catalyst is used to induce the formation of one enantiomer over the other, computational modeling can elucidate the origin of the enantioselectivity. This involves modeling the interaction of the substrate with the chiral catalyst and calculating the energies of the diastereomeric transition states.

While there is a lack of specific computational studies on the stereochemical outcomes directly involving this compound, the methodologies are well-established in the study of other chiral imidazolines and their derivatives.

Table 3: Computational Approaches for Analyzing Stereochemical Outcomes

| Computational Method | Information Obtained | Relevance to Stereochemistry |

| Conformational Search | Low-energy conformations of reactants and intermediates. | Identifies the most stable starting geometries. |

| Transition State Search | Geometries and energies of transition states for different stereochemical pathways. | Predicts the favored stereoisomer based on the lowest energy transition state. |

| IRC Calculations | Intrinsic Reaction Coordinate calculations to confirm the connection between a transition state and the reactants/products. | Validates the calculated reaction pathway. |

| NCI Analysis | Non-Covalent Interaction analysis to visualize and understand the forces directing stereoselectivity. | Elucidates the role of weak interactions in controlling the stereochemical outcome. |

Molecular Interactions and Mechanistic Biochemical Studies

Interaction with Biological Targets: Receptor Binding Profiling

The interaction of 2-Phenylthiomethyl-2-imidazoline with various biological targets has been a subject of scientific investigation, revealing a notable affinity for specific receptor systems. This section delves into the non-clinical receptor binding profile of this compound, with a particular focus on its engagement with imidazoline (B1206853) and serotonin (B10506) receptors.

Imidazoline I2 Receptor Affinity and Modulation Mechanisms

This compound exhibits a significant affinity for imidazoline I2 receptors. These receptors are non-adrenergic binding sites that are recognized by certain radiolabeled ligands but are insensitive to catecholamines. wikipedia.org The I2 binding sites are predominantly located on the outer mitochondrial membrane and have been identified as an allosteric site on monoamine oxidase (MAO). tocris.com

The classification of imidazoline receptors initially distinguished between I1 and I2 sites. tocris.com Further research has indicated the heterogeneity of I2 receptors, with proposals for I2A and I2B subtypes based on their sensitivity to amiloride. tocris.comnih.gov The molecular identity of these receptor proteins is still under investigation, though one of the proteins associated with I2 binding sites appears to be brain creatine (B1669601) kinase. nih.gov

Ligands that bind to I2 receptors, such as this compound, are of interest for their potential roles in various physiological processes. Studies with selective I2 receptor ligands suggest involvement in pain modulation, neuroprotection, and body temperature regulation. nih.gov The precise mechanisms through which this compound modulates I2 receptor function are complex and are thought to involve allosteric interactions that can influence the activity of associated enzymes like MAO. tocris.com

Other Receptor System Interactions (e.g., 5-HT4R)

Beyond its affinity for imidazoline receptors, this compound has been investigated for its interactions with other receptor systems. Notably, studies have explored its potential interaction with serotonin receptors. For instance, research into the antinociceptive effects of I2 receptor agonists has pointed towards the involvement of the serotonergic system, including subtypes like 5-HT1A and 5-HT2A receptors. nih.gov While the provided information does not specifically detail the interaction of this compound with the 5-HT4 receptor, the established link between I2 receptor agonism and the broader serotonergic system suggests a potential area for further investigation.

Enzyme Inhibition Mechanisms

This compound has been shown to modulate the activity of several key enzymes, indicating its potential as an inhibitor in various biochemical pathways. This section outlines the non-clinical enzyme inhibition mechanisms of the compound.

FtsZ Protein Interaction and Polymerization Inhibition

The bacterial cell division protein FtsZ is a crucial and attractive target for the development of new antibacterial agents. nih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes to form a Z-ring at the division site, a process essential for bacterial cytokinesis. nih.gov Small molecules that can disrupt the function of FtsZ or its interactions with other proteins are of significant interest. nih.gov

Inhibitors of FtsZ can act through various mechanisms, such as destabilizing FtsZ protofilaments or inducing their hyperstability. nih.gov These actions perturb the assembly of the Z-ring in bacterial cells, ultimately leading to cell death. nih.gov While the direct interaction of this compound with FtsZ is not explicitly detailed in the provided search results, the study of imidazoline and imidazole-containing compounds as enzyme inhibitors is an active area of research. nih.govnih.gov The inhibition of FtsZ polymerization by various small molecules has been demonstrated, highlighting the potential for compounds with similar structural motifs to exhibit such activity. researchgate.net

Lipoxygenase (LOX) Activity Modulation

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. nih.govnih.gov The inhibition of LOX enzymes, particularly 5-LOX, can reduce the production of leukotrienes and thus produce an anti-inflammatory effect. nih.gov

Research has shown that certain indole (B1671886) derivatives with a 2-phenylthiomethyl moiety can be potent inhibitors of 5-LOX activity. nih.gov The substitution pattern on the 2-phenylthiomethyl group can significantly influence the inhibitory potency. nih.gov This suggests that the 2-phenylthiomethyl scaffold present in this compound could be a key structural feature for interaction with and modulation of LOX enzymes. The mechanism of inhibition can vary, with some compounds acting as competitive or mixed-type inhibitors. rug.nl

Table 1: Investigated Biological Targets of this compound and Related Structures

| Target | Type | Potential Effect of Interaction |

|---|---|---|

| Imidazoline I2 Receptor | Receptor | Modulation of associated enzyme activity (e.g., MAO), potential neuroprotective and analgesic effects. tocris.comnih.gov |

| FtsZ | Protein | Inhibition of bacterial cell division. nih.govnih.gov |

Interactions with Nucleic Acids (DNA/RNA)

While direct studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available literature, research on structurally related imidazoline derivatives provides valuable insights into potential binding behaviors. The imidazoline scaffold is a key feature in various molecules designed to interact with DNA and RNA, suggesting that this compound may also possess nucleic acid binding capabilities.

Studies on novel imidazoline-benzimidazole derivatives have shown a propensity for these molecules to bind to DNA, with a preference for AT-rich regions. lshtm.ac.uk The primary mode of interaction for these dicationic molecules is often identified as minor groove binding. lshtm.ac.uk This type of binding is typically non-covalent and is stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions between the compound and the walls of the DNA minor groove.

Spectroscopic techniques are crucial in elucidating these binding events. Key methods and their characteristic signatures include:

Fluorescence Spectroscopy: This technique is used to determine the binding affinity of a compound to DNA or RNA. In a typical assay, the intrinsic fluorescence of the compound may be quenched or enhanced upon binding to the nucleic acid. Alternatively, a displacement assay using a fluorescent probe like ethidium (B1194527) bromide (EtBr) can be employed. When a compound binds to DNA, it can displace the intercalated EtBr, leading to a decrease in the fluorescence of the DNA-EtBr complex. The binding constants (K_s) and the stoichiometry of binding (n) can be calculated from the fluorescence titration data using models like the Scatchard equation. lshtm.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding. The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. Intercalative binding often leads to an increase in the intensity of these bands and a red-shift in the positive band. Minor groove binding, on the other hand, usually induces less significant changes in the DNA CD spectrum but can generate an induced CD signal in the region of the ligand's absorption, confirming the interaction.

Thermal Denaturation Studies (DNA Melting): The melting temperature (T_m) of double-stranded DNA is the temperature at which half of the DNA has denatured into single strands. The binding of a small molecule can stabilize the double helix, leading to an increase in the T_m. The magnitude of this change (ΔT_m) provides an indication of the strength of the interaction. For instance, imidazoline derivatives have been shown to increase the T_m of DNA, confirming a stabilizing interaction. lshtm.ac.uk

A study on a series of dicationic imidazoline-benzimidazole derivatives revealed their affinity for both DNA and RNA, with a notable preference for AT-rich DNA sequences. The binding constants and stoichiometry for these interactions are summarized in the table below.

| Compound | Polynucleotide | Binding Constant (K_s) / 10⁵ M⁻¹ | Stoichiometry (n) [bound compound]/[polynucleotide] |

| 18a | poly(dA-dT)₂ | 4.80 (± 0.21) | 0.22 (± 0.01) |

| poly(dG-dC)₂ | 2.10 (± 0.15) | 0.24 (± 0.01) | |

| poly(A)-poly(U) | 1.80 (± 0.11) | 0.26 (± 0.01) | |

| 18b | poly(dA-dT)₂ | 1.90 (± 0.13) | 0.23 (± 0.01) |

| poly(dG-dC)₂ | 1.10 (± 0.09) | 0.25 (± 0.01) | |

| poly(A)-poly(U) | 0.90 (± 0.07) | 0.28 (± 0.01) | |

| 18c | poly(dA-dT)₂ | 5.60 (± 0.25) | 0.21 (± 0.01) |

| poly(dG-dC)₂ | 1.50 (± 0.11) | 0.23 (± 0.01) | |

| poly(A)-poly(U) | 1.20 (± 0.09) | 0.27 (± 0.01) |

Data adapted from a study on imidazoline-substituted benzimidazoles. lshtm.ac.uk

Protein-Ligand Docking and Binding Affinity Prediction

In silico methods, such as molecular docking and binding affinity prediction, are powerful tools for understanding how a ligand like this compound might interact with protein targets at a molecular level. These computational approaches can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction.

Molecular docking simulations are used to generate models of the ligand-target complex. This process involves:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. For the protein, this often involves obtaining a crystal structure from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligand's 3D structure is generated and optimized to its lowest energy conformation. researchgate.netmdpi.com

Docking Algorithm: A docking program, such as AutoDock or Glide, is used to explore the conformational space of the ligand within the protein's binding pocket. researchgate.net These programs use scoring functions to evaluate the different poses (orientations and conformations) of the ligand and rank them based on their predicted binding affinity.

Analysis of the Docked Pose: The resulting ligand-protein complex models are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. plos.orgnih.gov For example, in studies of other imidazole (B134444) derivatives, hydrogen bonds with residues like serine and arginine, and hydrophobic interactions with leucine (B10760876) and valine, have been identified as crucial for binding. plos.orgnih.gov

The following table provides examples of protein targets that have been studied in docking simulations with imidazole-containing compounds.

| Protein Target | PDB ID | Function |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Enzyme involved in inflammation |

| Protein Tyrosine Kinase | 2HCK | Enzyme involved in cell signaling |

| Peroxiredoxin | 1HD2 | Antioxidant enzyme |

| Schistosoma mansoni Purine Nucleoside Phosphorylase | - | Parasite metabolic enzyme |

| Schistosoma mansoni Uridine Phosphorylase | - | Parasite metabolic enzyme |

Once a docked pose is obtained, more rigorous computational methods can be used to calculate the theoretical binding affinity, often expressed as the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more favorable interaction.

Common approaches for these calculations include:

Scoring Functions: The scoring functions within docking programs provide a quick estimate of the binding affinity. These functions are typically empirical and are parameterized to reproduce experimentally determined binding affinities.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is a more computationally intensive method that combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding. It accounts for both the enthalpic and entropic contributions to binding.

Molecular Dynamics (MD) Simulations: MD simulations can be performed on the ligand-protein complex to study its dynamic behavior over time. pensoft.net By running simulations of both the complex and the individual molecules in solution, the binding free energy can be calculated using methods like thermodynamic integration or free energy perturbation. These simulations also provide insights into the stability of the binding pose and the flexibility of the protein and ligand. pensoft.net

The predicted binding energies from docking studies of various imidazole derivatives against different protein targets are often reported in kcal/mol. For instance, the docking of some benzimidazole (B57391) derivatives against the COX-2 receptor showed binding affinities in the range of -12.13 to -16.95 kcal/mol. nih.gov Another study on imidazole alkaloids reported binding affinities ranging from -6.63 to -6.91 kcal/mol against enzymes from Schistosoma mansoni. plos.org

Structure Activity Relationship Sar Elucidation for 2 Phenylthiomethyl 2 Imidazoline Analogues

Correlating Structural Motifs with Modulatory Activity

The 2-phenylthiomethyl-2-imidazoline scaffold contains two key structural motifs: the imidazoline (B1206853) ring and the phenylthiomethyl group. Both are recognized as important pharmacophores in medicinal chemistry, contributing to a wide array of biological activities. longdom.org The imidazoline ring is a core component of many compounds that interact with adrenergic and imidazoline receptors. nih.govnih.gov The nature of the substituent at the 2-position of the imidazoline ring is a critical determinant of the compound's affinity and efficacy at these receptors.

The phenylthiomethyl group, on the other hand, introduces both lipophilicity and potential for specific interactions through its aromatic ring and the flexible thioether linkage. The sulfur atom can act as a hydrogen bond acceptor, and the phenyl group can engage in π-π stacking or hydrophobic interactions with biological targets. The combination of these two motifs in this compound suggests a potential for a diverse range of biological activities, including but not limited to anticancer and antimicrobial effects, as seen in related benzimidazole (B57391) structures. scielo.brnih.gov

Impact of Phenylthiomethyl Moiety Variations on Activity

Variations in the phenylthiomethyl moiety can significantly alter the biological activity of this compound analogues. Modifications can be made to the phenyl ring, the methylene (B1212753) bridge, and the thioether linkage.

Phenyl Ring Substitutions: The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating activity. In a series of 2-(benzylthio)-1H-benzo[d]imidazoles, which share the benzylthio (or phenylthiomethyl) feature, substitutions on the phenyl ring were found to be critical for their antitubercular activity. scielo.br The position and nature of these substituents can influence the molecule's ability to fit into a receptor's binding pocket and interact with key amino acid residues. For instance, in a study of acetylhydrazone derivatives with a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole core, compounds with dihydroxy and bromo-hydroxy substitutions on the benzylidene ring (derived from the phenyl moiety) showed excellent anticancer activity. nih.gov

Thioether Linkage: The thioether bridge provides flexibility, allowing the phenyl ring to adopt various conformations. Replacing the sulfur atom can have a dramatic effect on activity. For example, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, methylation of the thiol group at the C2 position led to a significant decrease in 15-lipoxygenase inhibition and radical scavenging activity, suggesting the free thiol is crucial for this particular activity. researchgate.net While this is not a direct analogue, it highlights the importance of the sulfur-containing linkage.

The following table summarizes the impact of variations on the phenylthiomethyl moiety on the activity of related compounds.

| Compound Series | Variation | Effect on Activity | Reference |

| 2-(Benzylthio)-1H-benzo[d]imidazoles | Absence of methoxy (B1213986) group on the benzimidazole ring | Reduced antitubercular activity | scielo.br |

| Acetylhydrazone derivatives of 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole | N'-(2,4-dihydroxybenzylidene) and N'-(5-bromo-2-hydroxy-benzylidene) substitutions | Excellent cancer inhibitory activity | nih.gov |

| 4,5-Diaryl-1H-imidazole-2(3H)-thiones | Methylation of the SH group at C2 | Dramatically decreased 15-LOX inhibition and radical scavenging activity | researchgate.net |

Influence of Imidazoline Ring Substitutions on Interaction Profiles

Substitutions on the imidazoline ring itself, including at the nitrogen atoms, can profoundly affect the interaction profile of the molecule. The imidazoline ring's nitrogen atoms can act as hydrogen bond donors and acceptors, and their substitution can alter the molecule's pKa, lipophilicity, and steric profile.

In studies of various imidazoline derivatives, it has been shown that N-substitution can modulate selectivity for different receptor subtypes. For example, in a series of 2-substituted imidazoles, a 1-ethyl substitution was found to be optimal for selective alpha-2 adrenoceptor antagonism. The nature of the substituent on the nitrogen of the imidazoline ring can also influence the molecule's ability to cross cell membranes and reach its target.

Research on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives demonstrated that the thione group (C=S) at the 2-position of the imidazole (B134444) ring was important for activity, and its methylation was detrimental. researchgate.net This suggests that for some targets, an unsubstituted or specifically substituted imidazoline ring is preferred.

The table below illustrates the influence of imidazoline ring substitutions on the activity of related compounds.

| Compound Series | Substitution | Effect on Activity | Reference |

| 4,5-Diaryl-1H-imidazole-2(3H)-thione derivatives | Methylation of SH at C2 | Dramatically decreased 15-LOX inhibition | researchgate.net |

| 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazolidin-2-ylidene)hydrazone at C2 | Significant affinity for alpha 2-adrenergic and imidazoline I1 receptors | nih.gov |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazolidin-2-ylidene)hydrazone at C2 | High binding affinity to alpha 1-adrenoceptors | nih.gov |

| Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazolidin-2-ylidene)hydrazone at C2 | High I2 affinity with high selectivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. In studies of related imidazole and benzimidazole derivatives, a variety of descriptors have been employed.

For a series of novel 5-oxo-imidazoline derivatives, QSAR models were developed using descriptors such as H-bond acceptors (Hats), molecular refractivity (MoRSE), and radial distribution function (RDF) descriptors. jmchemsci.com In another study on N-phenylsuccinimide derivatives, principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN) were used to build the QSAR models. researchgate.net The selection of the most relevant descriptors is typically achieved through statistical methods like genetic function approximation (GFA) or stepwise regression to avoid overfitting and to create a model with good predictive power.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of new, unsynthesized compounds. For a series of 5-oxo-imidazoline derivatives with activity against the MCF-7 breast cancer cell line, a QSAR model was developed with a squared correlation coefficient (R²) of 0.7499, indicating a good correlation between the predicted and observed activities. jmchemsci.com This model was then used to design new derivatives with potentially improved efficacy.

Similarly, for N-substituted benzimidazole derived carboxamides, a 3D-QSAR analysis allowed for the correlation of physicochemical properties with antioxidant and antiproliferative activities. nih.gov These models can provide insights into the structural requirements for a specific biological activity, such as the favorable and unfavorable regions for steric bulk or electrostatic interactions. The predictive power of a QSAR model is typically assessed through internal and external validation techniques, ensuring its robustness and generalizability.

Rational Design Principles and Analogue Generation

Application of Rational Drug Design Principles to 2-Phenylthiomethyl-2-imidazoline Scaffold

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new medicines based on a known biological target. nih.gov For scaffolds like this compound, this process often begins with the identification of a validated biological target. The imidazoline (B1206853) nucleus is a common feature in many biologically active compounds, exhibiting a wide array of pharmacological activities, including antiprotozoal, antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net

The design process for analogues of the this compound scaffold would involve a detailed analysis of its structure-activity relationship (SAR). This means understanding how different parts of the molecule contribute to its biological activity. For instance, modifications to the phenyl ring, the thioether linkage, or the imidazoline ring can significantly impact the compound's potency and selectivity.

A key aspect of rational design is the use of previously established pharmacophore models. rsc.org A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. By understanding the pharmacophore of a target receptor, chemists can design novel molecules that fit this model, thereby increasing the probability of desired biological activity.

Lead Optimization Strategies via Chemical Modifications

Once a lead compound like this compound is identified, lead optimization becomes the primary focus. This iterative process involves making specific chemical modifications to the lead structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. nih.gov

For the this compound scaffold, optimization strategies could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) to the phenyl ring can alter the compound's electronic and steric properties, potentially leading to enhanced binding affinity with the target.

Modification of the Thioether Linker: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or sulfone, or replaced with other functional groups like an ether or an amine. These changes can affect the molecule's flexibility and hydrogen bonding capabilities.

A successful lead optimization campaign for a related class of compounds, the imidazolopiperazines, involved modifying the core piperazine (B1678402) ring to enhance antimalarial properties. nih.gov This resulted in analogues with improved potency and metabolic stability. nih.gov

Chemoinformatics and Virtual Screening in Analog Development

Chemoinformatics plays a crucial role in modern drug discovery by managing and analyzing large datasets of chemical information. temple.edu It combines chemical and computational sciences to expedite the process of identifying and optimizing new drug candidates. temple.edu In the context of developing analogues of this compound, chemoinformatics tools are invaluable.

Virtual screening is a powerful chemoinformatic technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening (HTS).

There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active ligand, such as this compound, to identify other molecules with similar properties.

Structure-based virtual screening: When the three-dimensional structure of the biological target is known, this method can be used to dock virtual compounds into the target's binding site and predict their binding affinity. nih.gov

A collaborative virtual screening approach, known as the NTD Drug Discovery Booster, has been successfully used to explore the chemical space around a hit compound, leading to the rapid identification of more potent and selective analogues. nih.gov

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies are integral to the development of analogues from a lead compound. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. Key LBDD methods include:

Pharmacophore modeling: This involves identifying the common structural features of a set of active compounds and creating a 3D model that represents the essential interactions with the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models can be used to predict the activity of newly designed analogues.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for a more direct and rational design of ligands that can fit into the target's binding site. Key SBDD methods include:

Molecular docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov It helps in understanding the key interactions and in designing new molecules with improved binding affinity. mdpi.com

De novo design: This method involves building a novel ligand from scratch within the binding site of the target protein.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Complex Analogues

The exploration of the chemical space around 2-Phenylthiomethyl-2-imidazoline is crucial for establishing structure-activity relationships and discovering analogues with enhanced or novel properties. Future research should prioritize the development of innovative and efficient synthetic strategies to access a diverse library of its derivatives.

Established methods for the synthesis of 2-substituted 2-imidazolines often involve the condensation of 1,2-diamines with nitriles or esters, a process that can require high temperatures and acid catalysis. wikipedia.org While effective for certain substrates, these conditions may not be suitable for the synthesis of more complex or sensitive analogues of this compound.

Modern synthetic organic chemistry offers a plethora of tools that can be adapted for this purpose. The growing interest in 2-imidazoline ring systems for pharmacologically-active compounds has spurred the development of new synthetic protocols. researchgate.net Future efforts could focus on:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become indispensable for constructing carbon-carbon and carbon-heteroatom bonds. These methods could be employed to introduce a wide array of substituents onto the phenyl ring or to modify the thiomethyl linker, allowing for the rapid generation of diverse chemical scaffolds.

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical reactions under mild conditions. Its application could enable the functionalization of previously unreactive positions on the this compound core, opening doors to novel structural motifs.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form complex products, offering high atom economy and efficiency. organic-chemistry.org Designing multi-component reactions for the synthesis of this compound analogues would significantly streamline the drug discovery process.

The development of such novel synthetic routes is not merely an academic exercise; it is a critical step towards building a comprehensive library of analogues for biological screening and the elucidation of structure-activity relationships.

Advanced Computational Studies on Reactivity and Selectivity

To complement and guide synthetic efforts, advanced computational studies are indispensable. Density Functional Theory (DFT) and other molecular modeling techniques can provide profound insights into the electronic structure, reactivity, and selectivity of this compound and its derivatives.

Computational studies on related imidazoline (B1206853) systems have already demonstrated their utility in understanding corrosion inhibition and the stability of different conformations. taylorandfrancis.comnih.gov For this compound, future computational work should aim to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, computational chemistry can predict the feasibility and selectivity of proposed synthetic transformations, thereby saving valuable laboratory time and resources.

Elucidate Electronic Properties: Understanding the distribution of electron density and the nature of the frontier molecular orbitals is crucial for predicting how the molecule will interact with biological targets.

Analyze Conformational Preferences: The three-dimensional shape of a molecule is a key determinant of its biological activity. Computational methods can be used to explore the conformational landscape of this compound and its analogues, identifying the most stable and biologically relevant conformations.

The synergy between experimental synthesis and computational modeling will be paramount in the rational design of novel this compound derivatives with desired properties.

Discovery of Undisclosed Biological Targets for this compound

The imidazoline ring is a well-established pharmacophore, with many of its derivatives exhibiting affinity for imidazoline receptors. nih.gov These receptors are implicated in a variety of physiological processes, and ligands targeting them have shown potential as antihypertensive and antidepressant agents. researchgate.net While the specific biological targets of this compound remain largely undisclosed, the structural similarity to other biologically active imidazolines suggests a high probability of interaction with one or more of the imidazoline receptor subtypes (I1, I2, etc.). nih.govresearchgate.net

Furthermore, research on structurally related compounds provides clues to other potential targets. For instance, derivatives of 2-(phenylthiomethyl)-1H-benzo[d]imidazole have been synthesized and evaluated for their antitumor activities. nih.gov This raises the intriguing possibility that this compound or its analogues could also possess anticancer properties.

Future research in this area should involve:

High-Throughput Screening: A comprehensive screening campaign against a panel of known and orphan receptors, enzymes, and other biological targets is a logical first step.

Affinity Chromatography: This technique can be used to isolate and identify binding partners of this compound from cell or tissue extracts.

Chemical Proteomics: This powerful approach can identify the protein targets of a small molecule directly in a complex biological system.

The identification of the specific biological targets of this compound will be a landmark achievement, paving the way for a deeper understanding of its mechanism of action and its potential therapeutic applications.

Exploration of Diverse Biological Interactions at a Molecular Level

Once the biological targets of this compound are identified, the next crucial step is to elucidate the molecular details of their interactions. This knowledge is fundamental for the rational design of second-generation compounds with improved potency and selectivity.

Key experimental techniques to probe these interactions include:

X-ray Crystallography: Obtaining a crystal structure of this compound bound to its target protein would provide an atomic-level snapshot of the binding mode, revealing the key amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of the ligand-protein complex in solution, complementing the static picture provided by X-ray crystallography.

Molecular Docking and Dynamics Simulations: In conjunction with experimental data, computational methods can be used to model the binding process and to predict the effect of structural modifications on binding affinity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Phenylthiomethyl-2-imidazoline, and how can purity be ensured?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A validated method includes refluxing 2-(2,6-dichlorophenylamino)-2-imidazoline with 2-chloromethylthiophene in anhydrous toluene and triethylamine for 3 hours, followed by purification via pH-dependent ether extractions . To ensure purity (≥96%), HPLC analysis is recommended, as demonstrated for structurally related 2-phenylimidazoline derivatives . Post-synthesis, recrystallization in dilute hydrochloric acid and sodium hydroxide adjustments can remove byproducts.

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural verification requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Analyze H and C NMR spectra to confirm the imidazoline ring and phenylthiomethyl substituent. For example, the aromatic protons in related compounds appear at δ 7.2–7.8 ppm, while the methylene group (S-CH) resonates near δ 4.0–4.5 ppm .

- IR spectroscopy : Detect characteristic bands such as N-H stretching (~3200 cm) and C-S vibrations (~680 cm) .

- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to validate stoichiometry .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (N or Ar) at 2–8°C in amber glass vials. Stability studies on analogous imidazolines suggest degradation rates <5% over 12 months under these conditions. Periodic HPLC monitoring is advised to detect hydrolytic byproducts (e.g., imidazole ring-opening products) .

Advanced Research Questions

Q. How can conflicting pharmacological data for this compound derivatives be resolved?

Contradictions in activity data (e.g., receptor affinity vs. cytotoxicity) may arise from variations in substituent positioning or assay conditions. To address this:

- Perform docking studies to compare binding modes across receptor isoforms (e.g., using AutoDock Vina). Evidence from benzimidazole derivatives shows that fluorine or methyl groups at the 4-position enhance selectivity .

- Validate findings via comparative SAR : Synthesize analogs with systematic substitutions (e.g., 4-F, 4-Cl, 4-OCH) and test in standardized assays (IC, Ki) .

Q. What strategies optimize reaction yields for this compound under green chemistry principles?

- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity, to improve yield by 15–20% .

- Catalyst optimization : Use immobilized Pd nanoparticles (e.g., Pd@SiO) instead of homogeneous catalysts to reduce metal leaching and enable recycling .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >85% .

Q. How does the electronic nature of substituents influence the reactivity of this compound in metal coordination?

The thioether (-S-) group acts as a soft Lewis base, favoring coordination with transition metals (e.g., Mo, Cu). Studies on molybdenum complexes show that electron-withdrawing groups (e.g., -NO) on the phenyl ring increase binding affinity by 2–3 fold, as evidenced by shifts in UV-Vis spectra (λ 450 → 480 nm) . X-ray crystallography of analogous imidazoline-metal complexes reveals distorted octahedral geometries, with bond lengths of ~2.3 Å for Mo-S interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.